molecular formula C12H19N3O2 B2825298 Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate CAS No. 2247206-97-7

Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate

Cat. No.: B2825298
CAS No.: 2247206-97-7
M. Wt: 237.303
InChI Key: OYVXJGLHLMXVMO-UHFFFAOYSA-N
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Description

Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate: is an organic compound with the molecular formula C12H19N3O2. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylpyrazolyl group, and an aminoacetate moiety. It is primarily used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate typically involves the reaction of 1-cyclopentyl-3-methylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups present.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate
  • Methyl 2-[(1-cyclopentyl-3-methylpyrazol-5-yl)amino]acetate
  • Ethyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate

Uniqueness: Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopentyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-11(13-7-12(16)17-2)8-15(14-9)10-5-3-4-6-10/h8,10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXJGLHLMXVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)OC)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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